molecular formula C27H27ClN2O4 B11301468 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11301468
M. Wt: 479.0 g/mol
InChI Key: PRWJXTBUOKEUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a chlorophenyl group, and a furochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting with the preparation of the furochromenone core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the chlorophenyl group is attached to the piperazine nitrogen. The final step involves the formation of the oxopropyl linker, which connects the piperazine ring to the furochromenone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including its interactions with various biological targets such as enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways or to act as a drug candidate for certain diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in the modulation of the target’s activity, leading to downstream effects on biological pathways. The exact mechanism of action would depend on the specific target and the context in which the compound is used.

Properties

Molecular Formula

C27H27ClN2O4

Molecular Weight

479.0 g/mol

IUPAC Name

6-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-3,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H27ClN2O4/c1-16-15-33-25-18(3)26-23(14-22(16)25)17(2)21(27(32)34-26)7-8-24(31)30-11-9-29(10-12-30)20-6-4-5-19(28)13-20/h4-6,13-15H,7-12H2,1-3H3

InChI Key

PRWJXTBUOKEUHD-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.